2-chloro-N-(2-propoxyphenyl)acetamide
Description
General Context of Acetamide (B32628) Derivatives in Chemical Research
Acetamide derivatives are a cornerstone in medicinal chemistry and materials science. ontosight.aipatsnap.com These organic compounds are integral to the structure of many approved small-molecule drugs and naturally occurring molecules. galaxypub.co Their widespread application stems from their diverse range of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and analgesic properties. galaxypub.co
The versatility of the acetamide structure allows for extensive modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules. patsnap.comgalaxypub.co In research settings, acetamides are not only explored for their therapeutic potential but also utilized as solvents and plasticizers. patsnap.com
Significance of Haloacetamide Frameworks in Synthetic Chemistry and Bioactive Compound Design
Haloacetamides, a subset of acetamides featuring one or more halogen substituents on the acetyl methyl group, are particularly significant in synthetic chemistry. The presence of a halogen, such as chlorine in 2-chloro-N-(2-propoxyphenyl)acetamide, introduces a reactive site into the molecule. The chlorine atom in N-aryl 2-chloroacetamides is an effective leaving group, making these compounds valuable intermediates for nucleophilic substitution reactions. researchgate.net This reactivity allows for the synthesis of a wide array of more complex molecules and heterocyclic systems. researchgate.net
From a bioactive compound design perspective, the haloacetamide framework is of great interest. Chloroacetamide herbicides, for instance, are widely used in agriculture. mdpi.com Furthermore, research has demonstrated that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net
Research Trajectories for N-Substituted Chloroacetamides
Current research on N-substituted chloroacetamides is focused on the synthesis of novel analogues with enhanced biological activities and improved properties like selectivity and lipophilicity. nih.gov Scientists are exploring how different substituents on the N-phenyl ring affect their antimicrobial and other biological actions. nih.govresearchgate.net
The primary method for synthesizing these compounds involves the chloroacetylation of a corresponding aryl amine, a reaction that is fundamental in creating diverse libraries of these molecules for screening. researchgate.netnih.govresearchgate.net Research is also directed towards their potential applications as intermediates in the production of pharmaceuticals and agrochemicals. nih.govijpsr.info The development of new N-substituted chloroacetamides continues to be an active area of investigation, with aims to discover compounds with novel therapeutic or industrial applications. ijpsr.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGUMBKRZRFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 2-chloro-N-(2-propoxyphenyl)acetamide, both ¹H and ¹³C NMR spectroscopy are employed to elucidate the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as 2-chloro-N-(2-methoxyphenyl)acetamide, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: a triplet at approximately 1.0-1.1 ppm for the methyl (-CH₃) protons of the propoxy group, a sextet around 1.8-1.9 ppm for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet near 4.0-4.1 ppm for the methylene (-OCH₂-) protons attached to the oxygen atom. The aromatic protons on the phenyl ring are expected to appear as a complex multiplet in the region of 6.8-8.2 ppm. The single proton of the amide (NH) group would likely present as a broad singlet around 8.5-9.5 ppm, and the two protons of the chloromethyl (-CH₂Cl) group would show a singlet at approximately 4.2-4.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The methyl carbon of the propoxy group should appear at a low field, around 10-12 ppm. The methylene carbons of the propoxy group are anticipated to resonate at approximately 22-24 ppm and 70-72 ppm for the carbon adjacent to the methyl and the oxygen, respectively. The chloromethyl carbon is expected around 42-44 ppm. The aromatic carbons would generate several signals in the 110-150 ppm range, with the carbon attached to the oxygen appearing at a higher chemical shift. The carbonyl carbon (C=O) of the amide group is characteristically found further downfield, typically in the range of 164-167 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propoxy -CH₃ | 1.0-1.1 (triplet) | 10-12 |
| Propoxy -CH₂- | 1.8-1.9 (sextet) | 22-24 |
| Propoxy -OCH₂- | 4.0-4.1 (triplet) | 70-72 |
| Aromatic -CH | 6.8-8.2 (multiplet) | 110-150 |
| Amide -NH | 8.5-9.5 (broad singlet) | - |
| Chloromethyl -CH₂Cl | 4.2-4.3 (singlet) | 42-44 |
| Carbonyl C=O | - | 164-167 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include a broad absorption band in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching of the secondary amide. The C=O stretching of the amide group (Amide I band) is anticipated to be a strong, sharp peak around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and chloromethyl groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the 1200-1260 cm⁻¹ region. The C-Cl stretching vibration from the chloromethyl group generally appears in the range of 700-800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3250-3350 |
| Amide C=O | Stretch (Amide I) | 1660-1680 |
| Amide N-H | Bend (Amide II) | 1530-1550 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Ether C-O-C | Stretch | 1200-1260 |
| Alkyl Halide C-Cl | Stretch | 700-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and providing structural information through fragmentation patterns.
For this compound (C₁₁H₁₄ClNO₂), the calculated molecular weight is approximately 227.69 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 227. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak) would be a key diagnostic feature.
Common fragmentation pathways for N-arylacetamides often involve cleavage of the amide bond. This could lead to the formation of a fragment ion corresponding to the 2-propoxyanilinium radical cation or related structures. Another prominent fragmentation would be the loss of the chloromethyl radical, resulting in a significant peak. Further fragmentation of the propoxy side chain would also be anticipated.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₁H₁₄ClNO₂, the theoretical elemental composition is approximately:
Carbon (C): 58.03%
Hydrogen (H): 6.20%
Chlorine (Cl): 15.57%
Nitrogen (N): 6.15%
Oxygen (O): 14.05%
Experimental results from elemental analysis of a purified sample should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the empirical formula and assess the purity of the compound.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, thereby assessing the purity of a synthesized compound and separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.
Method development would involve selecting an appropriate C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any starting materials, by-products, or degradation products. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 254-280 nm due to the aromatic ring.
Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose of purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed to analyze for volatile impurities or degradation products.
For direct analysis, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be used. The sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas through the column for separation. The separated components then enter the mass spectrometer for detection and identification.
Alternatively, derivatization can be employed to increase the volatility of the analyte or its degradation products. For instance, hydrolysis of the amide bond followed by derivatization of the resulting amine and carboxylic acid could be a strategy to analyze for these potential degradation products. The identification of compounds is achieved by comparing their mass spectra with established libraries (e.g., NIST) and their retention times.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This rapid and cost-effective method allows for the qualitative assessment of a reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of the synthesis of this compound, TLC is primarily utilized to track the consumption of the starting materials, such as 2-propoxyaniline (B1271045) and chloroacetyl chloride, and to observe the concurrent formation of the desired acetamide (B32628) product.
The stationary phase typically employed for this class of compounds is silica (B1680970) gel, a polar adsorbent. In a common laboratory synthesis, a small aliquot of the reaction mixture is periodically sampled and spotted onto a silica gel-coated TLC plate. Alongside the reaction mixture, reference spots of the starting materials and, if available, the pure product are also applied to the plate for comparative analysis.
The selection of an appropriate mobile phase, or eluent, is critical for achieving a clear separation of the reactant and product spots. The polarity of the solvent system is adjusted to ensure that the components of interest have distinct retention factor (Rf) values, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. For N-aryl acetamides, which are moderately polar, a mixture of a non-polar solvent and a slightly more polar solvent is often effective. For instance, a common mobile phase system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be optimized to achieve the desired separation.
As the reaction proceeds, the TLC plate will show a gradual disappearance of the starting material spots and a corresponding increase in the intensity of the product spot. The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate.
Visualization of the separated spots on the TLC plate is typically achieved by exposing the plate to iodine vapor. Iodine reversibly adsorbs to the organic compounds on the plate, rendering them visible as brown spots against a light yellow background. This method is non-destructive and suitable for the aromatic and amide functional groups present in this compound and its precursors.
While normal-phase TLC on silica gel is standard for reaction monitoring, reversed-phase TLC (RPTLC) has also been employed in the analysis of N-substituted phenyl-2-chloroacetamides for determining physicochemical properties such as lipophilicity. In RPTLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and an organic modifier like methanol, acetone, or acetonitrile. Although less common for routine reaction monitoring, this technique could also be adapted for this purpose.
The following table summarizes typical parameters for the TLC monitoring of the synthesis of this compound:
| Parameter | Description |
| Stationary Phase | Silica Gel G coated on glass plates or aluminum foil. |
| Mobile Phase | A mixture of a non-polar and a polar solvent. Common systems include Hexane:Ethyl Acetate in varying ratios (e.g., 7:3 v/v or 8:2 v/v). The optimal ratio should be determined experimentally to achieve an Rf value for the product between 0.3 and 0.5 for best resolution. |
| Sample Application | A small aliquot of the reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spotted on the baseline of the TLC plate using a capillary tube. Reference spots of starting materials are also applied. |
| Development | The TLC plate is placed in a closed chamber containing the mobile phase, ensuring the solvent level is below the baseline. The solvent is allowed to ascend the plate by capillary action. |
| Visualization | The developed plate is dried and placed in a chamber containing iodine crystals. The spots corresponding to the organic compounds will appear as brown spots. |
| Interpretation | The progress of the reaction is monitored by observing the disappearance of the reactant spots and the appearance and intensification of the product spot. The reaction is considered complete when the limiting reactant spot is no longer detectable. |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 2-chloro-N-(2-propoxyphenyl)acetamide involves identifying the most stable arrangement of its atoms in space. This is achieved by calculating the potential energy for different rotational angles (dihedral angles) of the flexible bonds, such as the C-N amide bond and the bonds within the propoxy side chain.
Table 1: Representative Dihedral Angles from Conformational Analysis of Related N-Arylacetamides
| Compound | Dihedral Angle | Value (°) | Reference |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Twist angle between hydroxybenzene and acetamide (B32628) planes | 23.5 (2) | nih.govresearchgate.net |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral angle between phenyl ring and acetamido group | 28.87 (5) | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Cl1—C1—C2—O1 torsion angle | 52.89 (12) | nih.gov |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the types of parameters determined in conformational analysis.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity.
For related compounds, quantum chemical calculations at the B3LYP level of theory have been used to determine these parameters. For example, a study on a methacrylate polymer derived from 2-chloro-N-(2-methoxyphenyl)acetamide reported a HOMO-LUMO gap of 4.954 eV for the homopolymer and 5.207 eV for a copolymer, suggesting good thermal stability and potential for charge-transport applications researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity. Molecular Electrostatic Potential (MESP) maps are also generated from these calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Polymer Derived from a Structurally Similar Compound
| Parameter | Homopolymer | Copolymer | Reference |
| HOMO Energy (eV) | Not Specified | Not Specified | researchgate.net |
| LUMO Energy (eV) | Not Specified | Not Specified | researchgate.net |
| HOMO-LUMO Gap (eV) | 4.954 | 5.207 | researchgate.net |
Note: This data is for a polymer derived from 2-chloro-N-(2-methoxyphenyl)acetamide and serves as an example of FMO analysis.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific region of a receptor, typically the active site of an enzyme or a binding site on a protein. This method is crucial for predicting the binding affinity and understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
While docking studies specifically for this compound were not found, research on similar 2-chloroacetamide derivatives highlights their potential as enzyme inhibitors. For instance, various 2-chloro-N,N-diphenylacetamide derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential as analgesic agents orientjchem.orgresearchgate.net. Similarly, 2-chloroacetamides bearing thiazole scaffolds have been investigated as potential anticancer agents through docking with glutathione S-transferase (GST) uran.ua. These studies typically report binding energies and identify key amino acid residues involved in the interaction. For example, in a study of thiourea derivatives of acetamide with COX-2, one compound formed four hydrogen bonds with Arg 120 and Tyr 355 in the active site, with a binding energy (∆G) of -10.4 kcal/mol mdpi.com.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule and its interactions with its environment over time. These simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to explore the flexibility of the ligand in solution. An MD simulation was used to understand the time-dependent interactions of a potent antidepressant acetamide derivative with monoamine oxidase A (MAO-A) nih.gov. While specific MD simulation data for this compound is not available in the provided search results, this technique would be a logical next step after docking to validate the binding mode and stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that correlate with activity, QSAR models can be used to predict the efficacy of new, untested compounds.
No specific QSAR models for this compound were identified. However, the principles of QSAR have been applied to various classes of bioactive compounds, including those with acetamide moieties mdpi.comchalcogen.ro. The development of a QSAR model for a series of N-arylacetamides would involve synthesizing and testing a range of analogues with different substituents on the phenyl ring. The resulting data would then be used to build a predictive model that could guide the design of more potent derivatives.
In Silico Studies for Theoretical Mechanistic Insights
In silico studies encompass a broad range of computational methods that provide theoretical insights into the mechanism of action of a compound. For 2-chloroacetamides, a potential mechanism of action that has been explored computationally is the inhibition of enzymes like glutathione S-transferase (GST) uran.ua. Molecular docking studies of glutathione-2-chloroacetamide conjugates with GST suggested that the formation of these conjugates could be a key step in their anticancer effect uran.ua. These theoretical studies can generate hypotheses about the molecular initiating events that trigger a biological response, which can then be tested experimentally.
Reactivity and Mechanistic Transformation Studies
Hydrolysis Pathways and Kinetics of the Acetamide (B32628) Bond
The hydrolysis of 2-chloro-N-(2-propoxyphenyl)acetamide is significantly dependent on the pH of the aqueous medium. Studies indicate that the compound is persistent in neutral and basic aqueous solutions but is unstable under acidic conditions. acs.orgnih.gov While detailed kinetic data such as specific rate constants and half-lives for the hydrolysis of this compound across a range of pH values are not extensively documented in publicly available literature, the general pathways for chloroacetamide herbicides provide insight into its expected behavior.
Under acidic conditions, the hydrolysis of chloroacetamides can proceed through the cleavage of both the amide and ether groups. In contrast, base-catalyzed hydrolysis primarily occurs via a bimolecular nucleophilic substitution (S(_N)2) reaction, which results in the substitution of the chlorine atom with a hydroxide (B78521) ion to form a hydroxy-substituted derivative. In some instances, cleavage of the amide bond can also occur under basic conditions. The stability of propachlor (B1678252) in neutral and basic media suggests that hydrolysis is not a primary degradation pathway under these conditions.
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group in this compound is susceptible to nucleophilic substitution reactions, a key transformation pathway for this compound. Research has demonstrated that various nucleophiles, particularly sulfur-containing compounds, readily react with propachlor.
The reaction with dithionite (B78146) (S(_2)O(_4)) has been shown to be a rapid, second-order kinetic process. researchgate.net This reaction is significantly influenced by both pH and temperature. An increase in pH enhances the transformation rate by promoting the ionization of dithionite, leading to a more active nucleophilic species. Similarly, higher temperatures accelerate the reaction by overcoming the activation energy barrier associated with the steric hindrance of the propachlor molecule. The primary step in this transformation is dechlorination, followed by the formation of sulfur-substituted products. This indicates a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Thiourea also reacts with this compound through an S(_N)2 nucleophilic substitution, where the chlorine atom is replaced by thiourea. usda.gov This reaction is notably accelerated in the presence of sand or soil, suggesting a catalytic effect of these matrices. The enthalpy of activation for this reaction is significantly lower in sand compared to an aqueous solution, providing evidence for this catalytic transformation.
Interactive Data Table: Nucleophilic Substitution of this compound
| Nucleophile | Reaction Conditions | Rate Constant | Mechanism | Products |
|---|---|---|---|---|
| Dithionite | pH 7.0, 308 K | 123.4 ± 0.7 M(^{-1})h(^{-1}) | S(_N)2 | Propachlor dithionite, Propachlor ethanesulfonic acid, Hydroxyl propachlor |
| Thiourea | Aqueous, Sand, Soil | Accelerated in sand/soil | S(_N)2 | Chlorine replaced by thiourea |
Oxidative and Reductive Transformation Mechanisms
This compound undergoes both oxidative and reductive transformations, which are critical to its environmental fate.
Reductive Transformation: The reaction with dithionite serves as a prime example of a reductive transformation, specifically through reductive dechlorination. researchgate.net This process is initiated by the nucleophilic attack of dithionite, leading to the cleavage of the carbon-chlorine bond. This initial dechlorination is a necessary step for the subsequent substitution reactions.
Oxidative Transformation: The degradation of this compound can be achieved through in-situ chemical oxidation (ISCO) using activated persulfate (S(_2)O(_8)). The activation by metal ions like ferrous (Fe) and copper (Cu) ions generates sulfate (B86663) radicals (SO(_4)), which are potent oxidizing agents. The kinetics and mechanisms of this degradation differ depending on the activating ion. Fe activation leads to rapid initial degradation, but its efficiency decreases as Fe is consumed. In contrast, Cu activation provides a more sustained degradation. The degradation process is more favorable under acidic conditions and at higher temperatures.
Photochemical Degradation Mechanisms
The photochemical degradation of this compound is another significant transformation pathway, proceeding through different mechanisms depending on the light conditions and the presence of photosensitizers.
Under UV light irradiation, this compound undergoes significant decomposition. In one study, approximately 80% decomposition was observed after 5 hours of UV irradiation. The identified photodegradation products included N-isopropyloxindole, N-isopropyl-3-hydroxyoxindole, and a spiro compound.
When exposed to visible light in the presence of a photosensitizer such as riboflavin, the degradation is nearly complete within 12 hours. Under these conditions, a different primary photoproduct, m-hydroxypropachlor, has been identified.
In the presence of a photocatalyst like titanium dioxide (TiO(_2)) under simulated solar irradiation, the degradation of this compound is rapid, with a reported half-life of 2.3 minutes. This process follows pseudo-first-order kinetics. Several degradation routes have been proposed in this system:
Dechlorination: Formation of a hydroxy or aliphatic derivative through the action of positive holes or solvated electrons.
Amide and N-C Bond Rupture: Cleavage of the amide bond or the N-C bond initiated by nitrogen ionization or ring hydroxylation.
Hydrogen Abstraction: Abstraction of a hydrogen atom by hydroxyl radicals or positive holes, followed by the addition of oxygen to the resulting alkyl radical or decomposition of the formed peroxyl radical.
Interactive Data Table: Photochemical Degradation Products of this compound
| Irradiation Condition | Photosensitizer/Catalyst | Identified Products |
|---|---|---|
| UV Light | None | N-isopropyloxindole, N-isopropyl-3-hydroxyoxindole, Spiro compound |
| Visible Light | Riboflavin | m-hydroxypropachlor |
| Simulated Solar Light | TiO(_2) | Various aromatic intermediates |
Environmental Fate and Remediation Research
Biodegradation Pathways and Microbial Metabolism of Chloroacetamides
The primary mechanism for the dissipation of chloroacetamide herbicides from the environment is microbial degradation. A diverse range of soil microorganisms has been shown to metabolize these compounds, breaking them down into less complex and often less toxic substances.
Identification of Microbial Strains Involved in Compound Transformation
While specific studies on the microbial degradation of 2-chloro-N-(2-propoxyphenyl)acetamide are limited, research on analogous chloroacetamides has identified several key microbial players. For instance, bacterial strains such as those from the genera Pseudomonas, Acinetobacter, Moraxella, and Xanthobacter have been shown to degrade the structurally similar herbicide propachlor (B1678252). Fungal species, including Aspergillus niger, are also known to be involved in the metabolism of various herbicides and other xenobiotics, suggesting a potential role in the breakdown of this compound. The metabolic activity of these microorganisms is crucial for the natural attenuation of chloroacetamide-contaminated sites.
Enzymatic Mechanisms of Biotransformation
The biotransformation of chloroacetamide herbicides is facilitated by a variety of microbial enzymes. Key enzymatic reactions include dehalogenation, which removes the chlorine atom from the acetamide (B32628) side chain, and N-dealkylation, which cleaves the bond between the nitrogen atom and the alkyl substituent. Hydrolysis, oxidation, and reduction reactions also play a significant role in the breakdown of these compounds. sci-hub.box Enzymes such as amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases are known to be involved in the catabolic pathways of chloroacetamides. sci-hub.box For example, the degradation of propachlor has been shown to involve catechol 2,3-oxygenase, indicating the cleavage of the aromatic ring as a key step in the mineralization process.
Abiotic Degradation Processes in Environmental Compartments
In addition to biodegradation, abiotic processes can contribute to the transformation of chloroacetamide herbicides in the environment. These processes are primarily driven by chemical reactions with water (hydrolysis) and the effects of sunlight (photolysis).
Hydrolysis of chloroacetamides can occur under both acidic and basic conditions, leading to the cleavage of the amide and ether groups. The rate of hydrolysis is influenced by the specific chemical structure of the compound and the pH of the surrounding medium. acs.org While hydrolysis can be a slow process at neutral pH, it can become more significant in environments with higher or lower pH values. proquest.com
Photolysis, or the breakdown of chemicals by light, can also play a role in the degradation of chloroacetamides, particularly in surface waters where they are exposed to sunlight. mdpi.com The main transformation reactions during photolysis include dechlorination, hydroxylation, and cyclization. dtu.dk However, it is important to note that some photolysis products of chloroacetamides have been shown to be as toxic as the parent compounds. dtu.dk
Environmental Persistence and Transport Mechanisms in Soil and Water Systems
The persistence and transport of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the surrounding soil and water. Chloroacetamide herbicides are generally considered to have low to moderate persistence in the soil.
The mobility of these compounds in soil is influenced by their water solubility and their tendency to adsorb to soil particles. Due to their relatively high water solubility and low affinity for adsorption, chloroacetamides can be prone to leaching, particularly in soils with low organic matter content and high permeability. This can lead to the contamination of groundwater. The presence of dissolved organic matter can also increase the mobility of these herbicides in soil-water systems.
Strategies for Environmental Bioremediation of Chloroacetamide Contaminants
Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with chloroacetamide herbicides. This strategy harnesses the metabolic capabilities of microorganisms to degrade these pollutants into harmless substances.
Several bioremediation techniques can be applied, including:
Natural Attenuation: This involves monitoring the natural breakdown of the contaminant by indigenous microbial populations without any intervention. It is a suitable option for sites with low levels of contamination and active microbial communities.
Biostimulation: This technique aims to enhance the activity of native microorganisms by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances to the contaminated environment.
Bioaugmentation: This approach involves the introduction of specific microbial strains with known capabilities to degrade the target contaminant into the contaminated site. This can be particularly effective when the indigenous microbial population lacks the necessary degradative pathways. nih.gov
The selection of the most appropriate bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and the cost-effectiveness of the treatment.
Below is a table summarizing the key aspects of the environmental fate and remediation of chloroacetamide herbicides, with a focus on information relevant to this compound.
| Aspect | Details |
| Biodegradation | Primarily microbial; involves bacteria such as Pseudomonas and Acinetobacter, and fungi like Aspergillus niger. |
| Metabolites | Stepwise degradation leads to various products, including dehalogenated and N-dealkylated compounds. |
| Enzymatic Mechanisms | Involves dehalogenases, amidases, hydrolases, and oxygenases. |
| Abiotic Degradation | Includes hydrolysis (pH-dependent) and photolysis (in surface waters). |
| Persistence | Generally low to moderate in soil. |
| Transport | Prone to leaching in low-organic matter soils, potentially contaminating groundwater. |
| Bioremediation | Strategies include natural attenuation, biostimulation, and bioaugmentation. |
Structure Activity Relationship Sar and Structural Analogs Research
Investigation of Aryl Ring Substitutions and their Impact on Biological Target Interactions
The substitution pattern on the aryl (phenyl) ring of chloroacetamide analogs plays a pivotal role in determining their biological efficacy. The position and nature of these substituents can significantly alter properties such as lipophilicity and electronic character, which in turn affects the molecule's ability to interact with its biological target. nih.gov
Research has shown that the biological activity of N-(substituted phenyl)-2-chloroacetamides varies with the position of substituents on the phenyl ring. nih.gov For instance, analogs with halogenated substituents at the para- (4-) position, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, are among the most active antimicrobial compounds. nih.gov This enhanced activity is often attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov Similarly, a bromine at the meta- (3-) position also confers high activity. nih.gov
Conversely, substitutions at the ortho- (2-) position of the aryl ring can lead to unfavorable conformations, potentially reducing biological activity. In some related heterocyclic acetamides, 2-substituted analogs were found to be inactive. While once considered essential for the herbicidal activity of certain chloroacetamides, the presence of 2,6-dialkyl substitutions on the phenyl moiety is not universally required.
The electronic properties of the substituents are also crucial. Studies on various aryl acetamide (B32628) series have indicated a preference for electron-withdrawing groups over electron-donating groups for enhanced potency.
Table 1: Impact of Aryl Ring Substitution on Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides Data sourced from a study on antimicrobial potential against various pathogens. nih.gov
| Compound ID | Substituent on Phenyl Ring | Relative Activity Level | Key Observation |
| SP1 | None (N-phenyl) | Moderate | Baseline compound. |
| SP2 | 4-Methyl | Moderate | Electron-donating group. |
| SP3 | 4-Methoxy | Moderate | Electron-donating group. |
| SP4 | 4-Chloro | High | Halogenated p-substituent, high lipophilicity. nih.gov |
| SP5 | 4-Bromo | High | Halogenated p-substituent, highest lipophilicity. nih.gov |
| SP6 | 4-Fluoro | High | Halogenated p-substituent, high lipophilicity. nih.gov |
| SP12 | 3-Bromo | High | Meta-halogenated, high lipophilicity. nih.gov |
| SP9 | 4-Hydroxy | Low | Lowest lipophilicity. nih.gov |
Modification of the N-Alkyl/Aryl Moiety and its Influence on Bioactivity
The N-substituent of the acetamide, originally a 2-propoxyphenyl group in the parent compound, is a critical determinant of bioactivity and can be extensively modified to alter the compound's properties. The synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has demonstrated a broad range of biological activities, including antimicrobial and herbicidal effects. researchgate.net
In the field of herbicides, this structural component is a primary focus of analog development. For example, highly successful commercial herbicides like alachlor (B1666766) and metolachlor (B1676510) feature complex N-substituents instead of a simple N-aryl group. researchgate.net These modifications are crucial for achieving the desired spectrum of weed control and crop safety. Research has led to the discovery of novel chloroacetamide herbicides with unconventional N-substituents, such as N-(1-alkenyl)-2-chloroacetamides bearing an aryl substituent on the alkenyl moiety, which depart from the traditional N-aryl structure while maintaining high activity.
The versatility of the N-position allows for the introduction of diverse chemical groups, enabling the fine-tuning of the molecule's physical and biological characteristics. This flexibility makes the N-alkyl/aryl moiety a key site for optimization in the design of new bioactive compounds.
Impact of Haloacetylation on Molecular Functionality
The chloroacetyl group (-COCH₂Cl) is a defining feature of 2-chloro-N-(2-propoxyphenyl)acetamide and is fundamental to its molecular mechanism of action. This haloacetyl moiety renders the alpha-carbon electrophilic, turning the molecule into an alkylating agent. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be displaced by biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. researchgate.net
The critical role of the chlorine atom in conferring biological activity has been demonstrated experimentally. In one study, the antimicrobial activity of N-(2-hydroxyphenyl) acetamide was compared to its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl) acetamide. The non-chlorinated version showed no activity against Candida albicans, whereas the chlorinated compound was a potent inhibitor. This highlights that the addition of the chlorine atom to the acetyl group was directly responsible for inducing the antifungal activity.
This alkylating capability is the basis for the herbicidal and other biological effects of the chloroacetamide class. researchgate.net By covalently modifying essential enzymes or proteins, these compounds disrupt critical cellular processes. Therefore, the haloacetylation is not merely a structural component but the primary functional "warhead" of the molecule. While highly reactive, chloroacetamides are sometimes considered too reactive for certain therapeutic applications, leading to research into less reactive alternatives that maintain a similar geometry. nih.gov
Conformational Flexibility and its Role in Molecular Recognition
The three-dimensional structure and conformational flexibility of this compound and its analogs are crucial for their interaction with biological targets. The molecule is not strictly planar, and rotation around the single bonds allows it to adopt various conformations. The relative orientation of the aryl ring and the acetamide side chain is a particularly important parameter.
X-ray crystallography studies of related compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal significant distortion from planarity. A twist angle of 23.5° was observed between the planes of the phenyl ring and the acetamide group. This specific conformation is stabilized by intramolecular hydrogen bonds.
The substitution pattern on the aryl ring directly influences the molecule's preferred conformation. Ortho-substituents, in particular, can create steric hindrance that forces the acetamide group to twist out of the plane of the phenyl ring. Theoretical and experimental studies on various chloroacetamides have shown that they can exist as a mixture of conformers in solution, with the equilibrium shifting based on solvent polarity. nih.gov This conformational behavior is critical for molecular recognition, as the specific shape of the molecule must be complementary to the binding site of its target protein. An unfavorable conformation induced by certain substituents can lead to a loss of biological activity.
Design Principles for Targeted Bioactivity based on Structural Insights
The collective SAR data provides a set of guiding principles for the rational design of new analogs of this compound with tailored biological activities.
Optimize Aryl Substitution: The aryl ring is a key site for modification. To enhance bioactivity, particularly antimicrobial effects, substitutions at the para-position with lipophilic, electron-withdrawing groups like halogens (Cl, F, Br) are often favorable. nih.gov Conversely, ortho-substitutions should be approached with caution as they can induce unfavorable conformations.
Leverage the N-Substituent: The N-aryl/alkyl moiety offers significant opportunities for diversification. Replacing the simple aryl ring with more complex or sterically hindered groups can modulate selectivity and potency, a strategy proven effective in the development of commercial herbicides. researchgate.net
Preserve the Electrophilic Warhead: The chloroacetyl group is essential for the alkylating mechanism of action and should generally be retained for activities dependent on this function. researchgate.net Its reactivity can, however, be tuned through minor modifications to the alpha-carbon if reduced reactivity is desired for therapeutic applications. nih.gov
Control Molecular Conformation: The torsional angle between the aryl ring and the acetamide side chain is a critical parameter for target binding. Substituents should be chosen to promote a bioactive conformation and avoid steric clashes that would prevent proper docking into the target's active site.
By integrating these principles, researchers can more effectively navigate the chemical space around the this compound scaffold to develop novel compounds with enhanced potency, selectivity, and specific biological applications.
Q & A
Basic: What are the established synthetic methodologies for 2-chloro-N-(2-propoxyphenyl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach (for analogous compounds) includes:
- Step 1: Reacting 2-propoxyaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃) to form the acetamide backbone .
- Step 2: Optimizing temperature (room temperature to 80°C) and reaction time (12–24 hours) to maximize yield. Continuous flow reactors may enhance scalability .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product. Yield improvements rely on stoichiometric ratios (e.g., 1:1.2 amine:chloroacetyl chloride) and catalyst selection (e.g., KI for SN₂ reactions) .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
Key techniques include:
- Single-crystal XRD: Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR spectroscopy: ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and the propoxy group (δ 1.0–1.5 ppm for -CH₂CH₂CH₃). ¹³C NMR confirms the carbonyl signal (~168 ppm) .
- FTIR: Detects amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Basic: How is this compound screened for preliminary biological activity?
Answer:
Initial assays include:
- Antimicrobial testing: Disk diffusion or microdilution assays against Gram-negative bacteria (e.g., Klebsiella pneumoniae) with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity profiling: MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity .
- Enzyme inhibition: Fluorometric assays targeting kinases or proteases, using ATP/ADP-Glo™ or fluorogenic substrates .
Advanced: How do crystallographic studies resolve conformational flexibility in this compound derivatives?
Answer:
XRD reveals:
- Conformational preferences: The N–H bond adopts syn or anti orientations relative to substituents (e.g., meta-methyl vs. nitro groups), impacting hydrogen-bond networks .
- Packing motifs: Intermolecular N–H···O bonds form chains along specific crystallographic axes (e.g., a-axis in triclinic systems), stabilizing the lattice .
- Twinning effects: High-resolution data (≤ 0.8 Å) and SHELXL refinement address pseudosymmetry in twinned crystals .
Advanced: How do structural modifications (e.g., nitro vs. propoxy groups) influence bioactivity in SAR studies?
Answer:
Comparative SAR data for analogs show:
- Nitro substituents: Enhance antimicrobial potency (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide vs. K. pneumoniae: MIC = 32 µg/mL) but increase cytotoxicity .
- Propoxy groups: Improve lipid solubility (logP ~2.8), enhancing blood-brain barrier penetration in neuroactive analogs .
- Pyrazole derivatives: Substitutions at the 4-position (e.g., methyl groups) modulate kinase inhibition (IC₅₀: 0.5–10 µM) via steric effects .
Advanced: How can contradictory data in pharmacological studies (e.g., synergy vs. antagonism with antibiotics) be resolved?
Answer:
- Dose-response matrices: Checkerboard assays quantify fractional inhibitory concentration (FIC) indices to distinguish synergy (FIC ≤ 0.5) from additive/antagonistic effects .
- Mechanistic studies: Transcriptomic profiling (RNA-seq) identifies upregulated resistance genes (e.g., acrAB-TolC efflux pumps) in K. pneumoniae under combinatorial treatment .
- Pharmacokinetic modeling: AUC/MIC ratios predict efficacy in vivo, reconciling in vitro-in vivo discrepancies .
Advanced: What computational methods predict the electronic and spectroscopic properties of this compound?
Answer:
- DFT calculations: B3LYP/6-311++G(d,p) optimizes geometry and computes HOMO-LUMO gaps (~4.5 eV), correlating with redox stability .
- MESP maps: Identify electrophilic regions (amide carbonyl) for nucleophilic attack, guiding derivatization .
- Molecular docking: AutoDock Vina screens binding poses against target proteins (e.g., SARS-CoV-2 Mpro) with RMSD validation (<2.0 Å) .
Advanced: What safety protocols mitigate risks during synthesis of this compound?
Answer:
- Reactive intermediates: Use Schlenk lines for air-sensitive steps (e.g., chloroacetyl chloride handling) and quench excess reagents with ice-cold NaHCO₃ .
- Waste management: Neutralize chlorinated byproducts with NaOH before disposal .
- PPE: Nitrile gloves and fume hoods prevent dermal/airborne exposure, as aromatic nitro analogs are suspected mutagens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
